molecular formula C8H5BrClN B15202584 5-Bromo-4-chloro-2-methylbenzonitrile

5-Bromo-4-chloro-2-methylbenzonitrile

Cat. No.: B15202584
M. Wt: 230.49 g/mol
InChI Key: HXCCJRVMPZGUME-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN It is a derivative of benzonitrile, where the benzene ring is substituted with bromine, chlorine, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-methylbenzonitrile typically involves the bromination and chlorination of 2-methylbenzonitrile. One common method includes the following steps:

    Bromination: 2-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient and safe production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-methylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with other groups.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction, with conditions typically involving a base like potassium carbonate and a solvent such as toluene or ethanol.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzonitriles can be formed.

    Coupling Products: Biaryl compounds are typically formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-4-chloro-2-methylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological processes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-methylbenzonitrile depends on its application. In pharmaceutical research, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific compound it is used to synthesize and its intended biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzonitrile: Similar structure but lacks the chlorine atom.

    5-Bromo-2-chloro-4-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

5-Bromo-4-chloro-2-methylbenzonitrile is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

IUPAC Name

5-bromo-4-chloro-2-methylbenzonitrile

InChI

InChI=1S/C8H5BrClN/c1-5-2-8(10)7(9)3-6(5)4-11/h2-3H,1H3

InChI Key

HXCCJRVMPZGUME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C#N)Br)Cl

Origin of Product

United States

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